H-Leu-val-OH

Vue d'ensemble

Description

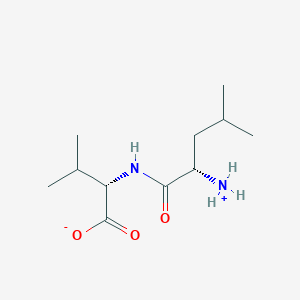

H-Leu-val-OH is a dipeptide formed from L-valine and L-leucine residues .

Synthesis Analysis

The synthesis of H-Leu-val-OH is typically achieved through chemical or biological methods. Chemical synthesis involves peptide synthesis reactions, where amino acids are connected into the target peptide through acylation, racemization, and condensation chemical reactions . Biological synthesis utilizes specific enzyme systems or genetic engineering techniques to synthesize the target peptide within a biological organism .Chemical Reactions Analysis

While specific chemical reactions involving H-Leu-val-OH were not found in the search results, it’s worth noting that peptides like H-Leu-val-OH can participate in various biochemical reactions, especially in the context of protein synthesis and modification .Physical And Chemical Properties Analysis

H-Leu-val-OH is a white solid with a faint specific amino acid odor. It has good solubility at room temperature, dissolving in water and some organic solvents . Its molecular weight is 230.3 .Applications De Recherche Scientifique

Antioxidant Peptides in Food Science

Specific Scientific Field

Food Science and Nutrition

Summary of Application

Antioxidant peptides play a crucial role in maintaining health by scavenging free radicals and preventing oxidative damage. H-Leu-Val-OH is a peptide with antioxidant properties, making it relevant in food science.

Experimental Procedures

Researchers typically extract H-Leu-Val-OH from natural sources (such as proteins or protein hydrolysates) or synthesize it chemically. The peptide’s antioxidant activity is evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Results and Outcomes

Studies have shown that H-Leu-Val-OH exhibits significant antioxidant activity. It can protect lipids, proteins, and DNA from oxidative damage. Incorporating this peptide into functional foods or nutraceuticals may enhance their health benefits .

Peptide-Based Pharmaceuticals

Specific Scientific Field

Pharmaceutical Research

Summary of Application

H-Leu-Val-OH’s bioactivity extends beyond its antioxidant properties. Researchers explore its potential as a therapeutic agent for various conditions.

Experimental Procedures

In vitro and in vivo studies assess H-Leu-Val-OH’s effects on cellular processes, such as cell proliferation, apoptosis, and inflammation. Animal models help evaluate its efficacy and safety.

Results and Outcomes

While research is ongoing, early findings suggest that H-Leu-Val-OH may have anti-inflammatory, antihypertensive, and immunomodulatory effects. It could serve as a lead compound for developing novel peptide-based drugs .

Cosmetics and Skincare

Specific Scientific Field

Cosmetic Science

Summary of Application

H-Leu-Val-OH’s antioxidant properties make it appealing for cosmetic formulations. It can protect skin cells from oxidative stress and premature aging.

Experimental Procedures

Cosmetic scientists incorporate H-Leu-Val-OH into creams, serums, or masks. In vitro studies assess its ability to scavenge free radicals and protect skin cells. Clinical trials evaluate its effects on skin health.

Results and Outcomes

Topical application of H-Leu-Val-OH may improve skin texture, reduce wrinkles, and enhance overall skin appearance. It’s a promising ingredient in anti-aging skincare products .

Peptide-Metal Complexes

Specific Scientific Field

Inorganic Chemistry

Summary of Application

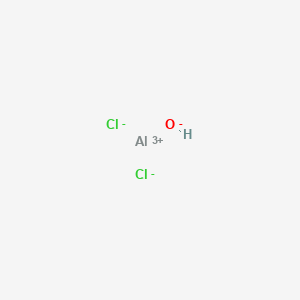

H-Leu-Val-OH can form complexes with metal ions. These complexes have diverse applications, including catalysis and drug delivery.

Experimental Procedures

Researchers synthesize H-Leu-Val-OH-metal complexes and characterize them using spectroscopic techniques. They study their stability, reactivity, and catalytic properties.

Results and Outcomes

H-Leu-Val-OH-metal complexes exhibit interesting catalytic behavior. They can enhance chemical reactions or serve as carriers for targeted drug delivery systems .

Bioinformatics and Drug Design

Specific Scientific Field

Computational Biology

Summary of Application

H-Leu-Val-OH’s structure influences its bioactivity. Computational methods help predict its interactions with biological targets.

Experimental Procedures

Researchers use molecular modeling and docking studies to explore how H-Leu-Val-OH binds to enzymes, receptors, or other biomolecules. These insights guide drug design.

Results and Outcomes

Computational analyses reveal potential drug targets and aid in designing analogs with improved properties. H-Leu-Val-OH’s structure-activity relationship informs drug development .

Collagen Matrices and Tissue Engineering

Specific Scientific Field

Biomedical Engineering

Summary of Application

H-Leu-Val-OH’s biocompatibility makes it relevant for tissue engineering. Collagen matrices enriched with this peptide enhance cell adhesion and tissue regeneration.

Experimental Procedures

Researchers incorporate H-Leu-Val-OH into collagen scaffolds. Cell culture experiments assess cell viability, proliferation, and differentiation within these matrices.

Results and Outcomes

H-Leu-Val-OH-modified collagen scaffolds promote tissue repair and regeneration. They find applications in wound healing, bone tissue engineering, and more .

Safety And Hazards

H-Leu-val-OH is generally safe when used and stored correctly, but some basic laboratory safety regulations should still be followed. It should be kept away from fire and oxidizing agents, stored in a dry, low-temperature, well-ventilated place. Avoid inhalation, ingestion, or contact with skin and eyes, and wear appropriate protective gloves and goggles when using it .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929169 | |

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucyl-L-Valine | |

CAS RN |

13588-95-9 | |

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

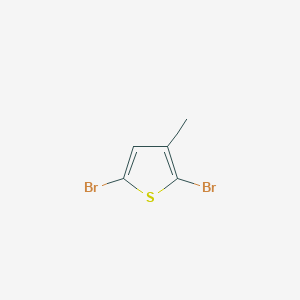

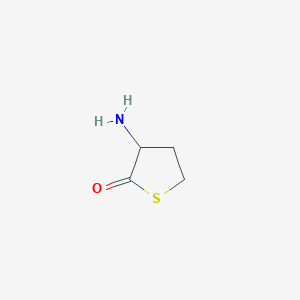

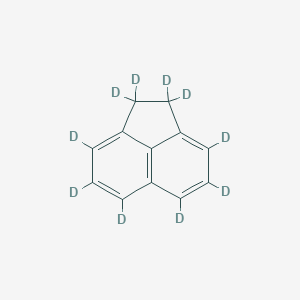

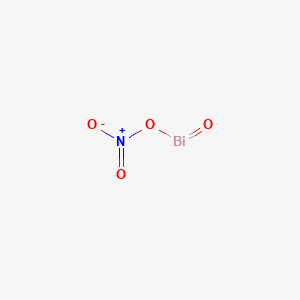

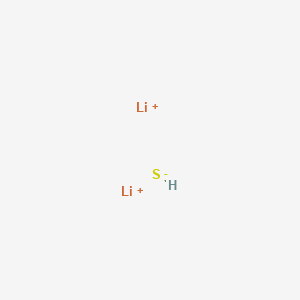

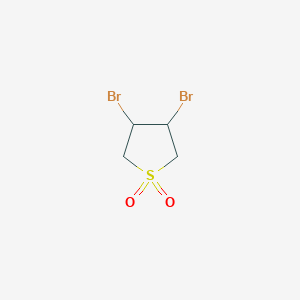

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)

![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)